6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N/c1-6-10-7(2-3-16-6)4-8(12)5-9(10)11(13,14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIMADLBMJBRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=CC(=CC(=C12)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline in Drug Discovery
Executive Summary
6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline (CAS: 2059944-90-8) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike a finished drug product, this molecule serves as a critical pharmacophore enabler, designed to overcome specific failures in drug development: metabolic instability, poor blood-brain barrier (BBB) permeability, and lack of target selectivity.
This technical guide analyzes the molecule’s therapeutic potential not as a standalone agent, but as a strategic building block for Kinase Inhibitors (Oncology) and CNS-active agents . By leveraging the synergistic effects of C6-fluorination and C8-trifluoromethylation, researchers can modulate physicochemical properties to turn "hit" compounds into viable "lead" candidates.
Part 1: Structural Logic & Pharmacophore Analysis
The therapeutic value of this isoquinoline derivative is encoded in its specific substitution pattern. In drug design, "molecular editing"—the precise placement of atoms—dictates the success of a candidate.
The "Fluorine Effect" (C6-Fluoro)
-
Mechanism: The C6 position on the isoquinoline ring is electronically susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Therapeutic Impact: Replacing a hydrogen with fluorine at C6 blocks this metabolic "soft spot" without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). This extends the in vivo half-life (
) of the drug.
The "Magic Methyl" & Lipophilicity (C8-Trifluoromethyl)
-
Mechanism: The
group is highly electronegative and lipophilic. Placing it at the C8 position (peri-position) induces a steric twist, potentially forcing the molecule into a conformation that matches the ATP-binding pocket of specific kinases. -
Therapeutic Impact: It significantly boosts the
(lipophilicity), facilitating membrane crossing. For CNS targets, this is critical for BBB penetration.
The Synthetic Handle (C1-Methyl)
-
Mechanism: The methyl group at C1 is slightly acidic due to the electron-deficient nature of the isoquinoline ring.
-
Utility: It acts as a reactive "warhead precursor." It can be deprotonated to undergo condensation reactions with aldehydes (forming styryl dyes or extended pi-systems) or oxidized to a carboxylic acid for amide coupling.
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: SAR analysis of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline showing the functional role of each substituent.
Part 2: Therapeutic Applications[1][2]
Oncology: Next-Generation Kinase Inhibitors
Isoquinolines are classic scaffolds for ATP-competitive kinase inhibitors (e.g., Fasudil). The addition of 8-trifluoromethyl provides a distinct advantage in targeting Tyrosine Kinases (like EGFR or VEGFR).
-
Hypothesis: The bulky
group occupies the hydrophobic "back pocket" of the kinase active site, improving selectivity against off-target kinases. -
Application: Synthesis of 1-styryl derivatives targeting drug-resistant cancer lines.
Neurology: CNS-Penetrant Agents
The combination of the isoquinoline core (often mimicking dopamine/serotonin structures) with the lipophilic 8-CF3 group makes this an ideal scaffold for neurodegenerative diseases.
-
Target: Sigma-1 receptors or Monoamine Oxidase (MAO) inhibition.
-
Advantage: The 6-Fluoro group prevents rapid clearance by hepatic enzymes, allowing sufficient concentration to reach the brain.
Part 3: Experimental Protocols
Protocol A: Synthesis via Bischler-Napieralski Cyclization
Note: This protocol is a standardized adaptation for this specific substitution pattern based on established isoquinoline chemistry.
Objective: Synthesize 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline from a phenethylamine precursor.
Reagents:
-
Precursor: 3-Fluoro-5-(trifluoromethyl)phenethylamine
-
Acylating Agent: Acetic Anhydride (
) -
Cyclizing Agent: Phosphorus Oxychloride (
) -
Oxidant: Palladium on Carbon (
) or DDQ
Step-by-Step Methodology:
-
Acetylation (Formation of Amide):
-
Dissolve 3-Fluoro-5-(trifluoromethyl)phenethylamine (10 mmol) in DCM (50 mL).
-
Add Triethylamine (12 mmol) followed by Acetic Anhydride (11 mmol) dropwise at
. -
Stir at RT for 2 hours. Wash with
and Brine. Dry over . -
Result: N-[2-(3-fluoro-5-trifluoromethylphenyl)ethyl]acetamide.
-
-
Cyclization (Bischler-Napieralski):
-
Dissolve the amide in dry Toluene (30 mL).
-
Add
(30 mmol) carefully. -
Reflux at
for 4–6 hours (Monitor by TLC). -
Cool and quench with ice water. Basify with
to pH 10. -
Extract with EtOAc.
-
Result: 6-Fluoro-1-methyl-8-(trifluoromethyl)-3,4-dihydroisoquinoline.
-
-
Aromatization (Dehydrogenation):
-
Dissolve the dihydroisoquinoline in Decalin or Xylene.
-
Add
(10 wt%). -
Reflux vigorously for 12 hours under inert atmosphere (
). -
Filter through Celite to remove catalyst. Concentrate filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Validation:
-
1H NMR (CDCl3): Look for the singlet methyl peak at
ppm and the downfield aromatic protons characteristic of the isoquinoline system. -
19F NMR: Distinct signals for the single Fluorine (approx -110 ppm) and the
group (approx -63 ppm).
Protocol B: Microsomal Stability Assay
Objective: Verify the metabolic stability conferred by the 6-Fluoro substitution.
| Parameter | Condition |
| Test System | Human Liver Microsomes (HLM) |
| Concentration | |
| Cofactor | NADPH Regenerating System |
| Time Points | 0, 15, 30, 60 minutes |
| Analysis | LC-MS/MS (Monitor parent ion depletion) |
| Success Criteria | Intrinsic Clearance ( |
Part 4: Synthesis Workflow Visualization
Caption: Step-by-step synthetic pathway via Modified Bischler-Napieralski reaction.
References
-
BenchChem Technical Support. (2025).[1][2] A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem. Link
-
Wang, J., et al. (2013). Receptor tyrosine kinases as drug targets in cancer. Nature Reviews Cancer, 13(1), 1-11. Link
-
Inoue, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI Processes, 10(10), 2054.[3] Link[3]
-
Sigma-Aldrich. (2025). Product Specification: 6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline (CAS 2059944-90-8). Merck KGaA. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Metabolic Stability of Fluorinated Isoquinoline Scaffolds: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
This guide provides a comprehensive technical overview of the metabolic stability of fluorinated isoquinoline scaffolds, designed for researchers, medicinal chemists, and drug development scientists. We will explore the strategic rationale for fluorination, key metabolic pathways, detailed experimental protocols for stability assessment, and the bioanalytical techniques required for accurate quantification.
The Strategic Imperative: Why Fluorinate Isoquinolines?
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. However, like many nitrogen-containing heterocycles, it can be susceptible to rapid metabolic breakdown, limiting its therapeutic potential. Strategic fluorination has emerged as a powerful tool to address this challenge, enhancing drug-like properties by modulating metabolic fate.[1][2]
The introduction of fluorine can profoundly influence a molecule's metabolic profile in several ways:[3][4][5]
-
Blocking Metabolic Hotspots : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position—a "soft spot"—with fluorine can effectively block oxidative metabolism by enzymes like Cytochrome P450 (CYP).[1][6]
-
Altering Physicochemical Properties : As the most electronegative element, fluorine can alter the electron distribution within the isoquinoline ring system.[6] This can lower the pKa of nearby basic nitrogen atoms, which may improve membrane permeability and alter interactions with metabolizing enzymes.[6][7]
-
Modulating Enzyme-Substrate Interactions : Fluorine's electronic influence can change how the molecule binds within the active site of a metabolizing enzyme. This can decrease the affinity of the enzyme for the substrate, thereby reducing the rate of metabolism.[3][8]
Key Metabolic Pathways for Isoquinoline Scaffolds
Understanding the primary routes of metabolism is critical to designing stable molecules. For isoquinolines, two major enzyme families are of principal concern: Cytochrome P450s and Aldehyde Oxidases.
Cytochrome P450 (CYP) Mediated Metabolism
The CYP enzyme superfamily, located primarily in the liver, is a major driver of Phase I metabolism for a vast number of drugs.[9][10][11] For isoquinoline alkaloids and their synthetic analogs, several CYP isoforms are particularly relevant, including CYP3A4, CYP2D6, and CYP2C19.[9][10][11] These enzymes catalyze a range of oxidative reactions, such as:
-
Aromatic Hydroxylation : Addition of a hydroxyl (-OH) group to the aromatic rings of the isoquinoline scaffold.
-
O-demethylation : Removal of a methyl group from a methoxy substituent, a common decoration on natural product-derived isoquinolines.
-
Methylenedioxy Bridge Formation : A reaction observed in the biosynthesis of some isoquinoline alkaloids.[12]
Aldehyde Oxidase (AO) Mediated Metabolism
Aldehyde oxidase (AO) is a cytosolic enzyme that has gained significant attention in drug discovery for its role in metabolizing nitrogen-containing heterocycles.[13][14][15] As medicinal chemists have become more adept at designing CYP-resistant molecules, metabolism can shift to other pathways, with AO often being a primary contributor.[13]
AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen atom.[13] For an isoquinoline scaffold, this can lead to the formation of a lactam metabolite, often resulting in rapid clearance of the parent drug.
Logical Relationship: Fluorination as a Metabolic Shield
The diagram below illustrates the central strategy: using fluorination to block the two primary metabolic pathways that deactivate isoquinoline-based drug candidates.
Caption: Strategic fluorination to block metabolic pathways.
Experimental Assessment of Metabolic Stability
To evaluate the effectiveness of fluorination, a series of standardized in vitro assays are employed early in the drug discovery process.[16][17] These assays measure the rate at which a compound is metabolized by liver enzyme systems, providing key data for ranking compounds and predicting in vivo clearance.[18][19]
The general workflow involves incubating the test compound with a biologically active matrix (liver microsomes, S9 fractions, or hepatocytes), sampling at various time points, and quantifying the disappearance of the parent compound using LC-MS/MS.[20]
Experimental Workflow Diagram
This diagram outlines the typical process for an in vitro metabolic stability assay.
Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is a primary screen for Phase I metabolism, especially by CYP enzymes.[18][19]
-
Objective : To determine the in vitro half-life and intrinsic clearance of a fluorinated isoquinoline due to microsomal enzymes.
-
Materials :
-
Pooled liver microsomes (human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Test compound (fluorinated isoquinoline)
-
Control compounds (high and low clearance)
-
Acetonitrile (ACN) with internal standard (IS) for quenching
-
96-well plates, incubator, centrifuge
-
-
Methodology :
-
Preparation : Thaw pooled liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., final concentration of 0.5 mg/mL).
-
Compound Addition : Add the test compound to the microsomal solution to achieve a final concentration of 1 µM.
-
Pre-incubation : Pre-incubate the compound-microsome mixture for 5 minutes at 37°C to equilibrate.
-
Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is T=0.
-
Time Points : At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching : Immediately add the aliquot to a well containing cold ACN with a suitable internal standard to stop the reaction and precipitate proteins.
-
Sample Processing : Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for bioanalysis.
-
Analysis : Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Protocol 2: Hepatocyte Stability Assay
Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive assessment of metabolic stability.[16][18][19]
-
Objective : To determine the compound's stability in a system that models the intact liver cell, accounting for uptake, Phase I, and Phase II metabolism.
-
Materials :
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and controls
-
Collagen-coated 96-well plates
-
-
Methodology :
-
Cell Plating : Thaw and plate hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.
-
Dosing : Remove the plating medium and add fresh, pre-warmed medium containing the test compound (final concentration 1 µM).
-
Incubation : Place the plate in a humidified incubator at 37°C with 5% CO₂.
-
Time Points : At each time point (e.g., 0, 15, 30, 60, 120, 240 minutes), sample the incubation medium.
-
Quenching & Analysis : Quench the samples with cold ACN containing an internal standard and process for LC-MS/MS analysis as described in the microsomal assay.
-
Protocol 3: S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, making it useful for assessing the combined contribution of CYPs and enzymes like AO.[13][16]
-
Objective : To evaluate metabolism by both Phase I (microsomal) and cytosolic enzymes.
-
Methodology : The protocol is very similar to the microsomal stability assay, but with two key differences:
-
Metabolic System : Use liver S9 fraction instead of microsomes.
-
Cofactors : In addition to the NADPH regenerating system, include cofactors for cytosolic enzymes if specific pathways are being investigated (e.g., for sulfotransferases or glucuronosyltransferases). For general AO activity, no additional specific cofactor is typically required beyond what is in the S9 prep.
-
Bioanalytical Quantification via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological samples.[21][22][23] Its superior sensitivity and selectivity allow for the accurate measurement of low concentrations of the parent compound, which is essential for stability assays.[24][25]
Protocol 4: General LC-MS/MS Method Development
-
Objective : To create a robust and sensitive method for quantifying the specific fluorinated isoquinoline in the quenched assay matrix.
-
Steps :
-
Analyte Tuning : Infuse a standard solution of the fluorinated isoquinoline into the mass spectrometer to determine its precursor ion (typically [M+H]⁺) and optimize MS parameters (e.g., collision energy) to find stable, intense product ions.
-
MRM Transition Selection : Select the most specific and intense precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). This ensures you are measuring only your compound of interest.[22]
-
Internal Standard (IS) Selection : Choose a stable, isotopically labeled version of the analyte or a structurally similar compound that does not interfere with the analyte and is not present in the matrix. Tune the IS to establish its MRM transition.
-
Chromatographic Separation : Develop a liquid chromatography method (typically reversed-phase HPLC) to separate the analyte from matrix components that could cause ion suppression.[24] Key parameters to optimize include the column, mobile phases, gradient, and flow rate.
-
Sample Preparation : The "crash" with cold acetonitrile used to quench the reaction is a common and effective form of sample preparation (protein precipitation).[22]
-
Method Validation : Perform a basic validation to ensure the method is fit-for-purpose, assessing linearity, sensitivity, and reproducibility.
-
Data Analysis and Interpretation
The primary output of a metabolic stability assay is the concentration of the parent drug remaining over time. This data is used to calculate key pharmacokinetic parameters.
-
Plotting the Data : Plot the natural log (ln) of the percentage of compound remaining versus time.
-
Determining the Slope : The slope of the linear portion of this curve is the elimination rate constant (k).
-
Calculating Half-Life (t½) :
-
t½ = 0.693 / k
-
-
Calculating Intrinsic Clearance (CLint) :
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration in mg/mL)
-
Data Presentation: Comparative Stability
The results are most powerful when presented in a comparative table, allowing for a clear assessment of structure-metabolism relationships.
| Compound ID | Structure Modification | Microsomal t½ (min) | Hepatocyte t½ (min) | CLint (µL/min/mg) |
| ISO-Parent | Unsubstituted | 8 | 15 | 86.6 |
| ISO-F1 | 5-Fluoro | 25 | 40 | 27.7 |
| ISO-F2 | 7-Fluoro | > 60 | > 120 | < 11.6 |
| ISO-F3 | 3,4-Difluoro | 15 | 28 | 46.2 |
| Verapamil | Control (High CL) | 5 | 11 | 138.6 |
| Diltiazem | Control (Low CL) | 55 | 95 | 12.6 |
Table: Example data comparing the metabolic stability of a parent isoquinoline with its fluorinated analogs.
Conclusion
The strategic incorporation of fluorine into isoquinoline scaffolds is a proven and effective strategy for enhancing metabolic stability.[1][6] By blocking sites of CYP-mediated oxidation and potentially reducing susceptibility to AO, fluorination can significantly extend a compound's half-life. A systematic approach, utilizing a suite of in vitro assays (microsomal, hepatocyte, and S9) coupled with robust LC-MS/MS bioanalysis, is essential for evaluating these modifications. The data generated from these studies allows medicinal chemists to build clear structure-metabolism relationships, guiding the design of more durable and effective drug candidates.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- BioKB. (n.d.). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids.
- Frontiers. (2021, July 1).
- PubMed. (2011, April 15). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids.
- ResolveMass Laboratories Inc. (2026, January 14).
- Apollo Scientific. (2026, January 19).
- Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Biotrial. (n.d.).
- ResearchGate. (n.d.). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids | Request PDF.
- Springer Nature Experiments. (n.d.).
- PubMed. (2011, February 15). Identification of cytochrome P450 (CYP) isoforms involved in the metabolism of corynoline, and assessment of its herb-drug interactions.
- PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase.
- WuXi AppTec DMPK. (2024, September 26). Involvement of Aldehyde Oxidase (AOXs)
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
- Journal of Neonatal Surgery. (n.d.).
- Wiley Online Library. (n.d.).
- PubMed. (2012, February 16). The role of aldehyde oxidase in drug metabolism.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Frontage Labor
- ACS Omega. (2017, August 4). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism.
- International Molybdenum Associ
- Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
- LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- ScienceDirect. (n.d.). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine.
- ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- PubMed. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Remarkable orientational effects in the displacement of the fluorine from heptafluoro-isoquinoline and -quinoline towards sulfur nucleophiles. Further reactions with oxygen nucleophiles.
- ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 13. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 18. Metabolic Stability Assays [merckmillipore.com]
- 19. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. longdom.org [longdom.org]
- 23. jneonatalsurg.com [jneonatalsurg.com]
- 24. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Introduction: The Strategic Convergence of a Privileged Scaffold and a Unique Element
An In-depth Technical Guide to the Synthesis and Application of 1-Methyl-Isoquinoline Derivatives with Fluorine Substituents
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural alkaloids and synthetic drugs displaying a wide array of pharmacological activities.[1][2][3] From the anti-spasmodic effects of papaverine to potent anticancer agents, the isoquinoline core serves as a versatile template for drug discovery.[4] The 1-methyl-isoquinoline motif, in particular, offers a key structural anchor point for further functionalization.
In parallel, the strategic incorporation of fluorine into therapeutic candidates has become a central theme in modern drug design.[5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[6][7] Judicious fluorination can enhance metabolic stability, increase membrane permeability, modulate pKa, and improve binding affinity to biological targets.[5][8][9]
This guide provides a comprehensive review of 1-methyl-isoquinoline derivatives bearing fluorine substituents. We will explore the causal relationships behind synthetic strategies, the impact of fluorination on molecular properties, and the resulting applications in drug discovery, offering field-proven insights for professionals in the field.
Part 1: Synthetic Strategies for Fluorinated 1-Methyl-Isoquinolines
The synthesis of these target molecules can be broadly categorized into two strategic approaches: constructing the fluorinated isoquinoline core from fluorinated precursors or, less commonly for this specific class, performing direct fluorination on a pre-existing isoquinoline ring.
Assembly from Fluorinated Building Blocks: The Precursor Approach
This is the most common and regiochemically controlled strategy. It leverages classical isoquinoline ring-closure reactions by starting with precursors that already contain the desired fluorine atom(s).
The Bischler-Napieralski Reaction: This foundational method remains a workhorse for synthesizing 3,4-dihydroisoquinolines, which are readily oxidized to the aromatic isoquinoline.[8][10] The key is the acid-catalyzed cyclization of a β-phenylethylamide. To generate the target compounds, one starts with a fluorinated β-phenylethylamine. The methyl group at the 1-position is introduced by using an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form the necessary amide precursor.
-
Causality: The choice of a fluorinated β-phenylethylamine directly dictates the position of the fluorine on the benzene portion of the isoquinoline ring. This provides excellent control over the final structure. The subsequent oxidation step is crucial for aromatization and is often achieved with reagents like palladium on carbon (Pd/C) or manganese dioxide (MnO₂).
Other Classical Annulations: Methods like the Pictet-Spengler and Pomeranz-Fritsch reactions also provide viable, though sometimes more complex, routes.[2][3][10] Their applicability depends on the availability of the appropriately fluorinated starting materials and the desired substitution pattern.
Modern Transition-Metal-Catalyzed Methodologies
Recent advances have provided powerful, atom-economical routes to highly substituted isoquinolines.[2] These methods often offer greater functional group tolerance and can enable novel disconnections.
C-H Activation/Annulation: Rhodium(III) and Ruthenium(II)-catalyzed reactions can construct the isoquinoline core by activating a C-H bond on a benzene derivative (like an oxime or benzylamine) and coupling it with an alkyne.[11] By using a fluorinated benzene precursor, this strategy can efficiently generate complex fluorinated isoquinolines.
One-Pot Multi-Component Syntheses: A recently developed one-pot, microwave-assisted synthesis produces 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles.[12] This innovative approach involves a thermal decomposition, a formal 1,3-fluorine shift, and cyclization, demonstrating the power of modern synthetic design to access novel fluorinated scaffolds.[12]
Representative Experimental Protocol: Synthesis of 6-Fluoro-1-methylisoquinoline via Bischler-Napieralski Reaction
This protocol describes a self-validating system for the synthesis of a representative compound, starting from a commercially available fluorinated precursor.
Step 1: Acylation of 2-(4-Fluorophenyl)ethan-1-amine
-
To a stirred solution of 2-(4-fluorophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor reaction completion by TLC. Upon completion, quench with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(4-fluorophenethyl)acetamide. This intermediate is often pure enough for the next step.
Step 2: Cyclization to 6-Fluoro-1-methyl-3,4-dihydroisoquinoline
-
To the crude N-(4-fluorophenethyl)acetamide (1.0 eq), add phosphorus pentoxide (P₂O₅, 2.0 eq) and polyphosphoric acid (PPA) (10x by weight).
-
Heat the mixture to 140 °C and stir for 2 hours.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution to pH > 10 with 10 M NaOH, ensuring the temperature is kept low with an ice bath.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the dihydroisoquinoline intermediate.
Step 3: Aromatization to 6-Fluoro-1-methylisoquinoline
-
Dissolve the crude 6-fluoro-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in toluene (0.2 M).
-
Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).
-
Heat the mixture to reflux (approx. 110 °C) and stir overnight.
-
Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, 6-fluoro-1-methylisoquinoline.
Part 2: The Physicochemical and Pharmacological Impact of Fluorination
The introduction of fluorine onto the 1-methyl-isoquinoline scaffold profoundly alters its properties, a key consideration for drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[6] Placing a fluorine atom at a site that is otherwise susceptible to oxidative metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5][6] This is a critical factor for drugs targeting the central nervous system (CNS).
-
Receptor Binding Affinity: The electronegativity of fluorine can alter the electron distribution of the aromatic system. This can lead to more favorable electrostatic or dipole interactions with amino acid residues in the target protein's binding pocket. In some cases, fluorine can act as a weak hydrogen bond acceptor, further anchoring the molecule to its target.[5][6]
-
pKa Modulation: As a strongly electron-withdrawing group, fluorine lowers the pKa of the isoquinoline nitrogen, making it less basic. This modification can be crucial for optimizing a drug's solubility profile and reducing off-target effects associated with high basicity, such as hERG channel inhibition.[6]
Quantitative Data Summary
The following table summarizes representative data for fluorinated isoquinoline derivatives, illustrating the impact of fluorination on biological activity.
| Compound ID | Structure | Target/Activity | IC₅₀ / Potency | Reference |
| Valiglurax Analogue | 1-(Trifluoromethyl)-isoquinoline core | mGlu4 receptor modulator (Parkinson's Disease) | High potency reported | [12] |
| Compound 2 | 2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide | Anticancer (Pancreatic, Lung, Prostate Cancer) | Low-to-mid nanomolar range | [4] |
| PDE4B Inhibitor (76b) | 7-Fluoro-isocarbostyril derivative | Phosphodiesterase 4B (PDE4B) Inhibitor | >75% inhibition at 10 µM | [4] |
| 8-F Analog of Q-35 | 8-Fluoro-quinolone derivative | Antibacterial | Decreased activity after UVA irradiation | [13] |
Part 3: Applications and Logical Workflows
Fluorinated 1-methyl-isoquinoline derivatives are being explored across several therapeutic areas.
-
Oncology: These compounds have shown significant potential as anticancer agents.[4] Their mechanisms often involve the inhibition of key enzymes like topoisomerase or the disruption of signaling pathways critical for tumor growth.[4]
-
Neurodegenerative Diseases: The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for CNS disorders. For example, analogues of the drug candidate valiglurax, a 1-trifluoromethylisoquinoline derivative, are being investigated for the treatment of Parkinson's disease.[3][12]
-
Anti-Infectives: The broader quinoline class is famous for its anti-infective properties (e.g., fluoroquinolone antibiotics).[14] Fluorinated isoquinolines are also being investigated for antibacterial, antifungal, and antimalarial activities.[15][16][17]
-
PET Imaging: The use of the positron-emitting isotope ¹⁸F allows these molecules to be used as tracers in Positron Emission Tomography (PET).[7][9] This enables non-invasive in vivo imaging, a powerful tool in both clinical diagnostics and drug development research to study drug distribution and target engagement.
Drug Discovery Workflow for Fluorinated Isoquinolines
The following diagram illustrates the logical workflow from initial concept to a potential drug candidate.
Caption: Drug discovery workflow for fluorinated 1-methyl-isoquinolines.
Conclusion and Future Directions
Derivatives of 1-methyl-isoquinoline with fluorine substituents represent a rich and promising area for drug discovery and development. The strategic placement of fluorine provides a powerful tool to enhance the drug-like properties of the versatile isoquinoline scaffold. While classical synthetic methods remain highly relevant, the continued development of modern, efficient, and regioselective synthetic protocols, particularly those involving late-stage fluorination and C-H activation, will be crucial for rapidly exploring this chemical space. As our understanding of fluorine's subtle effects on molecular interactions grows, we can expect to see more sophisticated designs leading to highly optimized and successful clinical candidates emerging from this compound class.
References
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (No date).
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. (No date).
- The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds: A Technical Guide - Benchchem. (No date).
- Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry.
- One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing). (2024).
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing). (2025).
- Jacob, J., et al. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.
- Isoquinoline synthesis - Organic Chemistry Portal. (No date).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (No date).
- Szymański, P., et al. (2025).
- Shimada, J., et al. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed.
- O'Neill, P. M., et al. (1994). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. PubMed.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC. (2023).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). Pharmaceuticals (Basel).
- A Versatile Synthesis of Substituted Isoquinolones - Andrew G Myers Research Group - Harvard University. (2011).
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (No date).
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
- Fluorine in drug discovery: Role, design and case studies. (No date).
- Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols - Benchchem. (No date).
- Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. (No date).
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. (2023).
- An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues - Benchchem. (No date).
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 11. Isoquinoline synthesis [organic-chemistry.org]
- 12. One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N -fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00713A [pubs.rsc.org]
- 13. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Using 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline Derivatives
Introduction: The Significance of Fluorinated Isoquinolines in Modern Chemistry
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuropharmacological effects. In recent years, the strategic incorporation of fluorine-containing substituents has become a cornerstone of drug design. The introduction of groups such as fluorine (-F) and trifluoromethyl (-CF3) can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
This guide focuses on 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline , a highly functionalized and electron-deficient heterocyclic building block. The presence of both a fluoro and a trifluoromethyl group on the carbocyclic ring significantly influences the electronic nature of the entire isoquinoline system, making it an intriguing substrate for catalytic cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from this versatile scaffold.
For the purpose of these protocols, we will consider a halogenated derivative of the core structure, such as 1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline , as the active coupling partner. The bromine atom at the 1-position serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, while the fluoro and trifluoromethyl substituents act as key modulators of reactivity.
PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, typically involving the coupling of an organoboron compound with an organic halide catalyzed by a palladium(0) complex.[1] The electron-deficient nature of the 1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline substrate is anticipated to facilitate the oxidative addition step of the catalytic cycle, which is often rate-limiting.[2]
Reaction Principle & Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing effects of the -F and -CF3 groups on the isoquinoline ring polarize the C-Br bond, making it more susceptible to oxidative addition by the Pd(0) catalyst. The choice of a suitable base is critical for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium intermediates and promote the final reductive elimination step, which furnishes the desired biaryl product and regenerates the active Pd(0) catalyst.[3]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a bromo-isoquinoline derivative with an arylboronic acid.
Materials:
-
1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry, oven-baked reaction vessel, add 1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be thoroughly degassed prior to use.
-
Catalyst Introduction: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for Suzuki-Miyaura couplings on electron-deficient bromoisoquinolines, providing a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 70-85 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 8 | 80-95 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DME/H₂O (5:1) | 85 | 16 | 75-90 |
PART 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[4][5] This reaction is of immense importance in medicinal chemistry for the synthesis of aryl amines. The electron-deficient nature of the bromo-isoquinoline substrate makes it a suitable candidate for this transformation.
Reaction Principle & Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine.[6] A base then deprotonates the amine, forming a palladium-amido complex. The final reductive elimination step forms the desired C-N bond and regenerates the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which can be challenging for electron-deficient substrates.[8]
Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of a bromo-isoquinoline derivative.
Materials:
-
1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) (1.5-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the 1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline and the anhydrous solvent.
-
Amine Addition: Add the amine to the reaction mixture.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table outlines typical conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 75-90 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.8) | Dioxane | 110 | 10 | 80-95 |
| 3 | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (2.0) | Toluene | 120 | 24 | 60-80 |
PART 3: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira reaction is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[9] This reaction is highly valuable for the introduction of alkyne moieties into heterocyclic systems.
Reaction Principle & Mechanistic Insight
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation from a copper(I) acetylide species. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by coordination to Cu(I) to form the crucial copper acetylide intermediate.
Diagram 4: Catalytic Cycles of the Sonogashira Coupling
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a bromo-isoquinoline with a terminal alkyne.
Materials:
-
1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Amine base (e.g., Et₃N or i-Pr₂NH)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the 1-Bromo-6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline, palladium catalyst, and copper(I) salt.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Sonogashira Coupling
The following table provides typical reaction conditions for the Sonogashira coupling of aryl bromides.
| Entry | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | 80-95 |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 50 | 8 | 75-90 |
| 3 | Pd₂(dba)₃ (2) / PPh₃ (8) | CuI (2) | Et₃N | Toluene | 60 | 10 | 70-85 |
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
Bentham Science. (n.d.). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]
-
ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]
-
YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]
-
PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (n.d.). Design and Utilization of Stable Hydrofluoroolefin‐Based Trifluoropropynyl Surrogate for Sonogashira Coupling. [Link]
-
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. [Link]
-
SciELO. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. benthamscience.com [benthamscience.com]
- 8. youtube.com [youtube.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline
Executive Summary & Compound Profile
Subject: 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline Target Audience: Medicinal Chemists, Process Development Scientists
This guide addresses the purification of a highly functionalized isoquinoline core. The presence of the electron-withdrawing trifluoromethyl (
Key Physicochemical Challenges:
-
Basicity Modulation: The C8-
group is peri to the nitrogen and strongly electron-withdrawing. This lowers the pKa of the isoquinoline nitrogen (estimated pKa ~4.0–4.8 vs. 5.4 for unsubstituted isoquinoline), making it a weaker base. -
Lipophilicity: The fluorinated motifs significantly increase
, necessitating specific solvent choices for chromatography and crystallization. -
Silanol Interaction: Despite reduced basicity, the nitrogen lone pair still interacts with acidic silanols on silica gel, leading to peak tailing (streaking) if not mitigated.
Decision Matrix: Selecting the Right Workflow
Use the following logic gate to determine the most appropriate purification strategy based on your current purity level and scale.
Figure 1: Purification Strategy Decision Matrix.
Protocol A: Acid-Base Extraction (The "Bulk" Clean)
Objective: Remove neutral organic impurities (starting materials, phosphine oxides) and metal catalysts. Mechanism: Exploits the reversible protonation of the isoquinoline nitrogen.
Critical Consideration: The pH Window
Due to the 8-
-
Extraction Acid: Use a stronger acid concentration (e.g., 2M HCl) to ensure full protonation.
-
Basification: Precipitation may occur at a lower pH (pH ~6–7) than expected.
Step-by-Step Workflow
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Diethyl Ether . Avoid DCM if possible to prevent emulsion formation with basic water.
-
Acid Wash (Protonation):
-
Neutralization (The Swing):
-
Cool the combined aqueous extracts to 0°C (ice bath).
-
Slowly basify with 6M NaOH or 28%
until pH reaches ~10. -
Why: High pH ensures the free base is fully regenerated despite the electron-withdrawing effects.
-
-
Re-Extraction:
-
Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane).
-
Dry combined organics over
, filter, and concentrate.
-
Protocol B: Buffered Flash Chromatography
Objective: Separation of regioisomers and removal of baseline impurities. Key Issue: "Streaking" caused by interaction between the basic nitrogen and acidic silica silanols.
Mobile Phase Optimization
Standard Hexane/EtOAc gradients often fail for isoquinolines. You must use a Basic Modifier .
| Solvent System | Composition | Application |
| System A (Standard) | Hexane / EtOAc + 1% | General purification. The Triethylamine (TEA) blocks silanols. |
| System B (Polar) | DCM / MeOH + 1% | For very polar impurities or if the compound sticks to silica. |
| System C (Green) | Heptane / Ethanol (3:1) | Alternative if chlorinated solvents are restricted. |
Operational Guide
-
Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the starting mobile phase containing the modifier (e.g., 1% TEA) before loading the sample. This neutralizes the silica surface immediately.
-
Loading: Dissolve the sample in a minimum amount of DCM. If the sample is not soluble, use "dry loading" (adsorb onto Celite or Silica).
-
Gradient:
-
Start: 0% Polar Solvent (with modifier).
-
Ramp: 0%
40% Polar Solvent over 15 CV. -
Note: Isoquinolines often elute sharply once the modifier saturates the column.
-
Protocol C: Salt Formation & Recrystallization
Objective: Final polish to >99% purity for biological assays. Method: Formation of the Hydrochloride (HCl) or Hydrobromide (HBr) salt.
Rationale
The 6-Fluoro and 8-Trifluoromethyl groups add significant lipophilicity. The free base may be an oil or low-melting solid. Converting it to a salt often yields a stable, crystalline solid that rejects trace impurities.
Protocol
-
Dissolution: Dissolve the purified free base in a minimal amount of absolute Ethanol (EtOH) or Isopropanol (IPA) .
-
Acid Addition:
-
Add 1.1 equivalents of HCl (4M in Dioxane) or HBr (48% aqueous) dropwise with stirring.
-
Caution: Do not use a large excess of acid, or you may solubilize the salt.
-
-
Crystallization:
-
Add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy (turbid).
-
Heat gently to re-dissolve, then let it cool slowly to Room Temperature, then to 4°C.
-
-
Isolation: Filter the white precipitate and wash with cold Ether.
Troubleshooting & FAQs
Q1: The compound "oils out" during recrystallization instead of forming crystals.
Cause: The solvent is too polar, or the cooling was too rapid. Fix: Re-dissolve the oil by heating. Add a "seed crystal" if available. If not, scratch the glass side of the flask with a spatula. Alternatively, switch to a solvent system with higher non-polar character (e.g., change EtOH/Ether to Acetone/Hexane).
Q2: I see "ghost peaks" or broad tailing on my LC-MS.
Cause: The basic nitrogen is interacting with the C18 column silanols, or the pH is too low. Fix: Switch your LC-MS mobile phase modifier. Instead of 0.1% Formic Acid, use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonia . High pH suppresses the protonation of the isoquinoline, improving peak shape on alkaline-stable columns (e.g., Waters XBridge).
Q3: My yield is low after Acid-Base extraction.
Cause: The 8-
References
-
Myers, A. G., et al. (2011).[3] "A Versatile Synthesis of Substituted Isoquinolines." Harvard University / NIH. Describes general purification strategies for substituted isoquinolines including flash chromatography techniques.
-
BenchChem Technical Support. (2025). "Chromatographic Separation of Quinoline and Isoquinoline Isomers." Detailed guide on pKa differences and mobile phase modifiers for isoquinoline separation.
-
Biotage Applications Group. (2023). "How does an alkaline pH affect normal-phase flash chromatography separations?" Validates the use of Triethylamine (TEA) for purifying basic amines on silica.[4]
-
Ambeed Chemical. "8-(Trifluoromethyl)isoquinoline-3-carbonitrile Product Data." Provides physicochemical context for 8-trifluoromethyl substituted isoquinolines.
-
University of Rochester. "Tips for Flash Column Chromatography." Standard operating procedures for amine purification and silica deactivation.
Sources
- 1. rsc.org [rsc.org]
- 2. reddit.com [reddit.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline in DMSO
Welcome to the technical support guide for 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Introduction to 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline
6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline is a complex heterocyclic compound with structural motifs that are common in medicinal chemistry. The presence of a fluorine atom and a trifluoromethyl group can significantly influence its physicochemical properties, including solubility. While these substitutions can enhance metabolic stability and cell permeability, they often increase lipophilicity, which can lead to poor solubility in common laboratory solvents like DMSO.
It is important to note that while the CAS number for this compound is 2059944-90-8, there is limited publicly available experimental data on its solubility.[1] Therefore, this guide combines theoretical predictions based on its structure with established principles for handling poorly soluble compounds.
Predicted Physicochemical Properties
Understanding the predicted properties of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline can provide insights into its solubility behavior.
| Property | Predicted Value | Rationale & Implications for Solubility |
| Molecular Formula | C₁₁H₇F₄N | The high fluorine content significantly increases lipophilicity. |
| Molecular Weight | 229.17 g/mol | [1] |
| Boiling Point | 263.9 ± 35.0 °C | [1] |
| Density | 1.341 ± 0.06 g/cm³ | [1] |
| pKa | 4.95 ± 0.50 | The isoquinoline nitrogen is weakly basic, similar to pyridine (pKa ~5.14).[2] The electron-withdrawing effects of the fluoro and trifluoromethyl groups likely reduce the basicity. The compound will be predominantly in its neutral form at physiological pH, which can impact aqueous solubility but is less of a factor in aprotic solvents like DMSO. |
| LogP | High (Predicted) | The trifluoromethyl group is a strong contributor to lipophilicity.[3] A higher LogP value suggests lower aqueous solubility and potentially challenging solubility in polar aprotic solvents like DMSO, especially at high concentrations. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline in DMSO at my desired concentration. What are the initial steps I should take?
A1: Initial Dissolution Troubleshooting Workflow
It is common to encounter challenges when dissolving complex organic molecules. The following workflow provides a systematic approach to address low solubility in DMSO.
Caption: Initial workflow for dissolving the compound in DMSO.
Scientific Rationale:
-
Vortexing: This provides mechanical agitation to break up solid aggregates and increase the surface area of the compound exposed to the solvent.
-
Sonication: The high-frequency sound waves generate cavitation bubbles. The collapse of these bubbles creates localized areas of high pressure and temperature, which can effectively break down solute-solute interactions and enhance solvation.
-
Heating: Increasing the temperature provides thermal energy to overcome the lattice energy of the solid compound and increases the kinetic energy of the solvent molecules, promoting dissolution.[4] However, it is crucial to be aware of the compound's thermal stability, as some molecules can degrade at elevated temperatures. DMSO itself can decompose at its boiling point of 189°C, and this decomposition can be catalyzed by acids and bases at lower temperatures.[2]
Q2: I have tried the initial steps, but my compound is still not fully dissolved. What are the potential underlying reasons for this persistent low solubility?
A2: Potential Causes of Persistent Low Solubility
If basic methods fail, consider these more complex factors:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility. A more stable, lower-energy polymorph will be less soluble than a metastable, higher-energy form. It's possible that the batch of the compound you are using is a particularly stable and less soluble polymorph.
-
Compound Purity: Impurities can sometimes hinder dissolution or act as nucleation sites for precipitation.
-
Hygroscopic Nature of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds in DMSO. Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
High Lipophilicity: The combination of the fluoro and trifluoromethyl groups on the isoquinoline core results in a highly lipophilic molecule. While DMSO is a powerful solvent, its ability to dissolve highly nonpolar compounds has limits, especially at higher concentrations.
Q3: What are the advanced strategies I can employ if the initial troubleshooting fails?
A3: Advanced Dissolution Techniques
If the compound remains insoluble, the following advanced techniques can be considered:
1. Use of Co-solvents: The addition of a small amount of a co-solvent can modify the polarity of the DMSO and improve the solubility of your compound.
| Co-solvent | Recommended Starting Concentration | Rationale |
| N,N-Dimethylformamide (DMF) | 1-10% (v/v) in DMSO | A polar aprotic solvent with a slightly different polarity profile than DMSO. |
| Ethanol | 1-5% (v/v) in DMSO | A polar protic solvent that can introduce hydrogen bonding interactions. |
| 1-methyl-2-pyrrolidone (NMP) | 1-10% (v/v) in DMSO | A powerful polar aprotic solvent. |
Experimental Protocol: Co-solvent Solubility Test
-
Weigh a small, known amount of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline into several vials.
-
Prepare stock solutions of your chosen co-solvents in DMSO (e.g., 1%, 5%, and 10% v/v).
-
Add a defined volume of each co-solvent mixture to the vials.
-
Follow the initial troubleshooting workflow (vortex, sonicate, gentle heat) for each condition.
-
Visually inspect for complete dissolution.
2. pH Adjustment (for subsequent aqueous dilution): While not directly applicable to dissolution in neat DMSO, if the ultimate goal is to prepare an aqueous solution from a DMSO stock, the basicity of the isoquinoline nitrogen (predicted pKa of 4.95) can be leveraged.[1] In an acidic aqueous buffer (pH < 4), the nitrogen will be protonated, forming a more polar and potentially more soluble salt.
3. Preparation of a Saturated Solution and Quantification: If a specific high concentration is not achievable, determining the maximum solubility is the next logical step.
Caption: Workflow for determining the maximum solubility in DMSO.
Conclusion
Troubleshooting the low solubility of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline in DMSO requires a systematic and informed approach. By understanding the compound's predicted physicochemical properties and employing a logical progression of dissolution techniques, from basic physical methods to the use of co-solvents, researchers can overcome these challenges. Given the lack of direct experimental data, it is crucial to proceed with careful observation and consider the possibility of polymorphism affecting the solubility of different batches.
References
-
Journal of Science and Practice of Pharmacy. Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Available from: [Link]
-
Wikipedia. Isoquinoline. Available from: [Link]
-
MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]
-
ResearchGate. Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Available from: [Link]
-
ResearchGate. In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Available from: [Link]
-
Chem-Impex. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available from: [Link]
-
ResearchGate. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available from: [Link]
-
PubMed. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available from: [Link]
-
IAPC Journals. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Available from: [Link]
-
ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Available from: [Link]
-
Chemspace. 6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available from: [Link]
-
PubChem. 1-Fluoroisoquinoline. Available from: [Link]
-
Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]
-
Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]
-
MDPI. 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Available from: [Link]
Sources
Technical Support Center: Fluorinated Isoquinoline Regioisomer Purification
Introduction: The Challenge of Fluorinated Isoquinoline Regioisomers
Fluorinated isoquinolines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a powerful tool in drug design.[1][2] However, synthetic routes often yield mixtures of regioisomers—compounds with the same molecular formula but different spatial arrangements of the fluorine atom on the isoquinoline scaffold.[3][4] These isomers can possess vastly different pharmacological and toxicological profiles.[5] Consequently, their separation is not merely a matter of purity but a critical step for ensuring drug safety and efficacy.
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the complex task of separating these challenging mixtures. We will explore the primary separation strategies, offer detailed troubleshooting advice in a practical Q&A format, and provide validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of fluorinated isoquinoline regioisomers so difficult?
The difficulty stems from the subtle physical and chemical differences between the regioisomers. The fluorine atom's position can lead to only minor variations in polarity, pKa, and molecular shape. These similarities result in nearly identical behavior in many common purification systems, leading to co-elution in chromatography and the formation of mixed crystals (solid solutions) during crystallization.[6]
Q2: What are the primary strategies for separating these regioisomers?
There are three main strategies, each exploiting different properties of the isomers:
-
Chromatographic Methods (HPLC/SFC): These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful chromatographic methods for this task.[7][8]
-
Fractional Crystallization: This classic technique relies on small differences in the solubility of the regioisomers in a specific solvent or solvent system.[9][10] By carefully controlling temperature and concentration, one isomer can be selectively precipitated from the solution.
-
Chemical Derivatization: This approach involves selectively reacting one isomer with a chemical reagent to form a new compound (a derivative) with significantly different physical properties.[11] This difference allows for easy separation using standard techniques, after which the derivatizing group can be removed to yield the pure isomer.
Q3: How do I choose the best separation method for my specific mixture?
The optimal method depends on the specific properties of your regioisomers and the scale of your purification. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a separation strategy.
Q4: What are the best analytical techniques to confirm the purity and identity of my separated isomers?
A combination of techniques is essential for unambiguous confirmation:
-
HPLC/UPLC: To assess purity and confirm the absence of the other isomer(s).
-
Mass Spectrometry (MS): To confirm the molecular weight. Tandem MS (MS/MS) can sometimes provide fragment patterns that help differentiate isomers.[12]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard, but ¹⁹F NMR is particularly powerful for fluorinated compounds, as the fluorine chemical shift is highly sensitive to its electronic environment, providing a distinct signal for each regioisomer.[5] 2D NMR techniques (COSY, HSQC, HMBC) can be used for definitive structural assignment.[5]
-
Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous structure determination, providing absolute proof of the fluorine atom's position.[5]
Troubleshooting Guide: Chromatographic Methods (HPLC/SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are often the first choice for separating regioisomers due to their high resolving power.[7][13]
Problem: I'm seeing poor resolution or complete co-elution of my regioisomers.
-
Possible Cause 1: Inappropriate Stationary Phase. Standard C18 columns separate primarily based on hydrophobicity. Since regioisomers often have very similar hydrophobicity, a C18 column may not provide sufficient selectivity.[6][14]
-
Solution: Screen columns with alternative selectivities.
-
Phenyl-Hexyl Phases: These columns can introduce π-π interactions, which can help differentiate isomers based on the position of the fluorine atom relative to the aromatic system.[6][13]
-
Pentafluorophenyl (PFP) Phases: These are particularly effective for fluorinated compounds, offering a combination of hydrophobic, aromatic, and dipole-dipole interactions.[14]
-
Embedded Polar Group (EPG) Phases: Columns with embedded amide or carbamate groups can offer unique selectivity for basic compounds like isoquinolines, often improving peak shape.[15]
-
Chiral Stationary Phases (CSPs): Even for non-chiral molecules, CSPs can sometimes resolve positional isomers due to their highly ordered structures creating unique steric and electronic interactions.[16]
-
-
-
Possible Cause 2: Suboptimal Mobile Phase. The mobile phase composition, including pH, buffer, and organic modifier, is critical for achieving separation.
-
Solution: Systematic Method Development.
-
Vary the Organic Modifier: Screen acetonitrile, methanol, and ethanol. Their different properties (dipole moment, hydrogen bonding capability) can significantly alter selectivity.
-
Adjust the pH: The pKa of the isoquinoline nitrogen is crucial. Working at a pH that is 1-2 units away from the pKa can improve peak shape and selectivity. Use volatile buffers like ammonium formate or acetate for LC-MS compatibility.
-
Add Modifiers (SFC): In SFC, the choice of co-solvent (modifier) like methanol or ethanol is critical for selectivity.[8][17]
-
-
Problem: My peaks are broad or tailing.
-
Possible Cause 1: Secondary Interactions with Silica. The basic nitrogen of the isoquinoline ring can interact strongly with acidic silanol groups on the silica surface, causing peak tailing.[18]
-
Solution:
-
Use a Low-pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the isoquinoline nitrogen. This also protonates the silanol groups, reducing unwanted interactions.
-
Add a Basic Modifier: For neutral or high pH methods, adding a small amount of a basic competitor like triethylamine (TEA) can mask the active silanol sites.[18]
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols to reduce these effects.
-
-
-
Possible Cause 2: Extra-Column Volume. Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening.[19]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly seated to avoid dead volume.[19]
-
Data Summary: HPLC Column Selection
| Stationary Phase | Primary Interaction Mechanism(s) | Best For... |
| C18 | Hydrophobic | General-purpose, initial screening. |
| Phenyl-Hexyl | Hydrophobic, π-π | Aromatic compounds, regioisomers with different electronic distributions.[13] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole, Ion-exchange | Fluorinated compounds, polar and aromatic mixtures.[14] |
| RP-Amide (EPG) | Hydrophobic, Hydrogen Bonding | Polar compounds, basic analytes, improving peak shape.[15] |
Troubleshooting Guide: Fractional Crystallization
Fractional crystallization is a powerful, scalable technique that separates compounds based on differences in their solubility.[9][20] It is particularly useful when large quantities of material need to be purified.[10]
Problem: My compound mixture will not crystallize from any solvent.
-
Possible Cause 1: Compound is too soluble. The compound may be highly soluble in all common solvents at room temperature.
-
Solution: Use a Co-Solvent System. Find a "good" solvent in which your compound is very soluble and a "poor" solvent (anti-solvent) in which it is insoluble. Dissolve the mixture in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy (the saturation point). Allow this to cool slowly.[18]
-
-
Possible Cause 2: Presence of Impurities. Even small amounts of impurities can inhibit crystal nucleation and growth.
-
Solution: Pre-purification. Perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.
-
Problem: The crystals that form are still a mixture of regioisomers.
-
Possible Cause: Formation of a Solid Solution. The regioisomers are so similar in shape and size that they co-crystallize within the same crystal lattice, making separation by this method impossible.[20]
-
Solution 1: Extensive Solvent Screening. The tendency to form solid solutions can be solvent-dependent. Systematically screen a wide range of solvents with different polarities and hydrogen bonding capabilities.
-
Solution 2: Consider Co-crystallization. Introduce a "co-former" molecule that will selectively form a crystal with only one of the regioisomers. This new co-crystal will have drastically different solubility properties, allowing it to be separated. This is an advanced technique requiring careful screening of co-formers.
-
Protocol: General Procedure for Fractional Crystallization
-
Solvent Selection: In small test tubes, test the solubility of your mixture (~10-20 mg) in various solvents. A good solvent will dissolve the compound when hot but not at room temperature.[18]
-
Dissolution: Place the crude mixture in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the more soluble isomer.
-
Analysis: Dry the crystals and analyze their purity by HPLC or NMR. The mother liquor can also be concentrated and analyzed to see if it is enriched in the other isomer.
Troubleshooting Guide: Chemical Derivatization
This strategy modifies one isomer to facilitate separation.[11] The key is finding a reaction that is selective for one regioisomer over the other.
Caption: General workflow for separation via chemical derivatization.
Problem: The derivatization reaction is not selective and modifies both isomers.
-
Possible Cause: Insufficient Difference in Reactivity. The electronic or steric environments of the reactive sites on the isomers are too similar.
-
Solution 1: Exploit Steric Hindrance. Choose a bulky derivatizing agent. If the reactive functional group on one isomer is more sterically hindered than on the other, the reaction will proceed much faster for the less hindered isomer.
-
Solution 2: Exploit Electronic Differences. The position of the fluorine atom (an electron-withdrawing group) will subtly change the pKa of the isoquinoline nitrogen or the reactivity of other functional groups. Choose a reagent whose reaction rate is highly sensitive to these electronic effects. For example, the rate of N-alkylation can be influenced by the basicity of the nitrogen.
-
Problem: I can't remove the derivatizing group without degrading my compound.
-
Possible Cause: The deprotection conditions are too harsh.
-
Solution: Choose a Labile Protecting Group. Plan your derivatization strategy in reverse. Select a derivatizing agent (protecting group) that is known to be removed under very mild conditions that your core isoquinoline structure can tolerate. For example, a Boc group is easily removed with mild acid, while a Benzyl group often requires harsher hydrogenolysis conditions.
-
References
-
Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. (2016). PMC. [Link]
-
Fractional Crystallization. (n.d.). GEA. [Link]
-
Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. (2021). PubMed. [Link]
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). OMICS International. [Link]
-
How to separate these regioisomers? (2024). Reddit. [Link]
-
Fractional crystallization. (2019). Chemistry LibreTexts. [Link]
-
Describe the fractional crystallization process and its application. (n.d.). Vaia. [Link]
-
Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers. (n.d.). The University of Queensland. [Link]
-
Liquid Chromatographic Analysis of Regioisomers and Enantiomers of N-(Chlorobenzyl)-α-Methylphenethylamines: Analogues of Clobe. (n.d.). Taylor & Francis Online. [Link]
-
Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. (n.d.). Shimadzu. [Link]
-
Fractional crystallization (chemistry). (n.d.). Wikipedia. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PMC. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. (2023). YouTube. [Link]
-
Fractional Crystallization Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]
- Separation of regioisomers of metal phthalocyanines. (n.d.).
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
Diagnosing Chromatography Problems & Troubleshooting. (n.d.). Chromaforum.org. [Link]
-
Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). Hindawi. [Link]
-
Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. (n.d.). Shimadzu. [Link]
-
Derivatization Techniques. (2022). YouTube. [Link]
-
Separating Regioisomers using Preparative TLC. (2025). Reddit. [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology. [Link]
-
Fluorinated Heterocycles. (2025). ResearchGate. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Royal Society of Chemistry. [Link]
-
Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed. [Link]
-
The Dark Side of Fluorine. (2019). ACS Publications. [Link]
-
Hot Articles. (n.d.). Chemical Science Blog. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vaia.com [vaia.com]
- 11. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. shimadzu.com [shimadzu.com]
- 18. benchchem.com [benchchem.com]
- 19. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 20. rcprocess.se [rcprocess.se]
Technical Support Center: High-Purity Recrystallization of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline
Welcome to the technical support guide for the purification of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this compound in high purity via recrystallization. The guidance herein is synthesized from established chemical principles and field-proven insights for fluorinated heterocyclic compounds.
The unique structure of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline, with its rigid aromatic core and electron-withdrawing fluoro and trifluoromethyl groups, presents specific challenges for purification. These substituents significantly influence the molecule's polarity, solubility profile, and crystal lattice energy, making solvent selection and crystallization conditions critical for success. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to empower you to optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Impurities typically stem from starting materials, synthetic by-products, or reagents.[1] For complex heterocyclic syntheses, structurally related isomers formed during the reaction are a common challenge.[1] Given the synthesis of isoquinolines can involve cyclization reactions, incomplete cyclization may also lead to persistent impurities.[1]
Q2: My purified compound has a broad melting point range. What does this indicate?
A2: A broad melting point range is a classic sign of impurities.[1] Even small amounts of contaminants can disrupt the crystal lattice structure, leading to a depression and broadening of the melting point.[1] It is also possible, though less common, that your compound exists in different polymorphic forms, each with a distinct melting point.[1] Further recrystallization or an alternative purification method like column chromatography is recommended.
Q3: Why do my crystallization attempts fail, yielding an oil or no solid at all?
A3: This issue, known as "oiling out," can occur for several reasons. The most common cause is that the melting point of your compound is lower than the boiling point of your chosen solvent.[2] High levels of impurities can also inhibit crystal lattice formation.[1][3] Alternatively, if no solid forms, you may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[3][4]
Q4: How critical is the cooling rate during crystallization?
A4: The cooling rate is a critical parameter. Slow, gradual cooling is conducive to the formation of large, well-defined, and high-purity crystals.[2] Rapid cooling, such as plunging a hot flask directly into an ice bath, can cause the compound to crash out of solution, trapping impurities within the rapidly formed crystal lattice.[4][5]
Troubleshooting Guide: Common Recrystallization Problems & Solutions
This section addresses specific issues that may arise during the recrystallization of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Compound "Oils Out" | 1. The compound's melting point is below the solvent's boiling point.[2]2. The solution is cooling too rapidly from a highly supersaturated state.3. Significant impurities are present, acting as a eutectic mixture.[3] | 1. Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to slightly reduce saturation and allow the solution to cool much more slowly.[2][3]2. Induce crystallization at a higher temperature. Scratch the inside of the flask with a glass rod just below the solvent line as it cools to provide a nucleation site.[5]3. Change solvents. Select a solvent with a lower boiling point.4. Consider a two-solvent system. Introduce a "poor" solvent (miscible with the first, but in which the compound is insoluble) to the hot solution until turbidity appears, then clarify with a drop of the "good" solvent before cooling.[6] |
| Poor or No Crystal Formation | 1. Too much solvent was used. The solution is not saturated enough to crystallize upon cooling.[3]2. The solution is supersaturated but lacks a nucleation point to initiate crystal growth.[3]3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Reduce the solvent volume. Gently boil off some of the solvent to concentrate the solution, then attempt to cool again.[3][4]2. Induce crystallization. Use a seed crystal of the pure compound if available.[5] Alternatively, scratch the inner surface of the flask with a glass rod.[4][5]3. Cool to a lower temperature. Use an ice-salt bath for sub-zero temperatures, but be mindful that this may also cause impurities to precipitate.4. Re-evaluate your solvent choice. The ideal solvent shows high solubility at high temperatures and poor solubility at low temperatures.[6] |
| Low Recovery Yield | 1. The compound has significant solubility in the cold recrystallization solvent.2. Too much solvent was used during the initial dissolution step.[5]3. Premature crystallization occurred during a hot gravity filtration step.4. Excessive washing of the collected crystals. | 1. Minimize the volume of cold solvent used for washing the filtered crystals. Ensure the washing solvent is thoroughly chilled.[6]2. Concentrate the mother liquor (the filtrate) by boiling off some solvent and cool again to recover a second crop of crystals. Note that this second crop may be less pure.3. Pre-heat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper to speed up the process and prevent cooling.[2]4. Use the minimum amount of hot solvent necessary to just dissolve the compound.[7] |
| Colored Impurities Persist | 1. Highly colored impurities are present, even in trace amounts.[6] | 1. Use activated carbon (charcoal). After dissolving the crude compound in the hot solvent, allow the solution to cool slightly below its boiling point and add a small amount of decolorizing carbon.[2] Re-heat to boiling for a few minutes, then perform a hot gravity filtration to remove the carbon and the adsorbed impurities before cooling to crystallize.[2] Caution: Using too much carbon can lead to product loss through adsorption. |
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Selection
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[6] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.
Methodology:
-
Place approximately 10-20 mg of your crude 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures) dropwise, starting with about 0.5 mL.[6]
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound readily.
-
Gently heat the test tubes that show poor room-temperature solubility in a water bath.[7] Add the solvent in small portions until the solid just dissolves.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
-
The best solvent is one that dissolves the compound when hot and from which a large quantity of crystals forms upon cooling.
Solvent Property Reference Table
| Solvent | Boiling Point (°C) | Polarity | Comments & Rationale |
| Hexane | 69 | Non-polar | Good for "crashing out" non-polar compounds from more polar solvents in a two-solvent system. May be a good choice for final washing. |
| Toluene | 111 | Non-polar | The aromatic character may aid in dissolving the isoquinoline core. Its high boiling point requires caution to prevent oiling out. |
| Ethyl Acetate | 77 | Polar Aprotic | A moderately polar solvent often effective for compounds with both polar (N-heterocycle) and non-polar (trifluoromethyl) groups. |
| Isopropanol | 82 | Polar Protic | Often a good choice for moderately polar compounds. Forms hydrogen bonds which can influence solubility. |
| Ethanol | 78 | Polar Protic | Similar to isopropanol. An ethanol/water mixture is a common two-solvent system to try.[8] |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for nitrogen-containing heterocycles. |
Protocol 2: Single-Solvent Recrystallization Workflow
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.[9]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-3 minutes.[2]
-
(Optional) Hot Filtration: If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4] Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum, then transfer them to a watch glass or drying oven to remove the last traces of solvent.[6]
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process and workflow for purifying your compound.
Caption: A general experimental workflow for purification by recrystallization.
References
- Benchchem. An In-depth Technical Guide to Isoquinoline Carbonitriles and Related Fluorinated Derivatives.
- Benchchem. Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
- University of Colorado Boulder. Recrystallization, Filtration and Melting Point.
- University of Toronto Scarborough. Recrystallization - Single Solvent.
- Wired Chemist. Recrystallization.
- University of York. Problems with Recrystallisations.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- Beilstein Journals. Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.
- Google Patents. WO2013003315A2 - Methods for preparing isoquinolines.
- Benchchem. Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one.
- Reddit. How to purify halo-isoquinolines??.
- Guidechem. How can Isoquinoline be purified?.
-
MIT Digital Lab Techniques Manual. Recrystallization. Available at: [Link]
-
Professor Dave Explains. Recrystallization. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recrystallization [wiredchemist.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to ¹³C and ¹⁹F NMR Spectra Analysis of Trifluoromethyl Isoquinolines
Introduction: The Trifluoromethyl Group's Impact on Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethyl (CF₃) group, in particular, has become a privileged moiety. When appended to heterocyclic scaffolds like isoquinoline, it can profoundly modulate the molecule's physicochemical properties, often leading to improved pharmacokinetic profiles and biological efficacy.[1]
Given the significant role of these compounds, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose.[2] This guide provides an in-depth comparison of ¹³C and ¹⁹F NMR spectroscopy for the analysis of trifluoromethyl isoquinolines, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Fundamental Principles: Why ¹³C and ¹⁹F NMR are a Powerful Duo
Both ¹³C and ¹⁹F are spin-½ nuclei, making them ideal for high-resolution NMR. However, they offer distinct and complementary information.
-
¹⁹F NMR: The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of ¹H NMR.[3][4] Its most notable feature is the vast chemical shift range—spanning over 400 ppm—which makes it exquisitely sensitive to subtle changes in the local electronic environment.[4][5][6] This sensitivity means the ¹⁹F chemical shift of a CF₃ group can act as a powerful probe of its position and the substitution pattern on the isoquinoline ring.
-
¹³C NMR: While ¹³C has a low natural abundance (~1.1%), modern NMR spectrometers can readily acquire high-quality spectra. The key strength of ¹³C NMR in this context is its ability to directly observe the carbon skeleton of the isoquinoline and, crucially, the characteristic splitting patterns that arise from scalar (J) coupling between carbon and fluorine atoms. These through-bond couplings provide definitive evidence of connectivity.[7]
Part 1: Decoding the Signals - ¹³C NMR Spectral Analysis
When a CF₃ group is attached to the isoquinoline core, it leaves a distinct signature in the ¹³C NMR spectrum. The analysis hinges on understanding the through-bond C-F coupling constants.
The most prominent feature is the signal for the carbon atom directly bonded to the three fluorine atoms (C-CF₃). This signal appears as a quartet due to coupling with the three equivalent fluorine nuclei (a 1:3:3:1 intensity pattern). The magnitude of this one-bond coupling constant, ¹J(C-F) , is typically very large, in the range of 250-280 Hz .[6][8][9]
Longer-range couplings are also incredibly informative for assigning the rest of the carbon skeleton:
-
Two-bond coupling (²J(CCF)) : The carbon atoms adjacent to the C-CF₃ bond will also appear as quartets, but with a much smaller coupling constant, typically in the range of 20-50 Hz .
-
Three-bond coupling (³J(CCCF)) : Carbons three bonds away from the fluorine atoms will show even smaller quartet splittings, usually around 1-5 Hz .
-
Four-bond and longer-range couplings (⁴J(CCCCF), etc.) : These are often less than 1 Hz and may not be resolved, but can sometimes be observed in high-resolution spectra.[10]
By carefully analyzing the presence and magnitude of these C-F couplings, one can confidently map the position of the CF₃ group and assign the neighboring carbon atoms within the isoquinoline ring system.
Table 1: Typical ¹³C NMR Parameters for Trifluoromethyl Isoquinolines
| Parameter | Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| CF₃ Carbon | C F₃ | 120 - 125 | Quartet (q) | ¹J(C-F) ≈ 270 |
| C-1 (if CF₃ at C-1) | C -CF₃ | ~145 | Quartet (q) | ²J(CCF) ≈ 35-40 |
| C-8a (if CF₃ at C-1) | C -C-CF₃ | ~128 | Quartet (q) | ³J(CCCF) ≈ 3-5 |
Part 2: The Sensitive Probe - ¹⁹F NMR Spectral Analysis
¹⁹F NMR provides a direct window into the environment of the trifluoromethyl group. In a proton-decoupled ¹⁹F NMR spectrum, a single CF₃ group on an isoquinoline ring will typically appear as a sharp singlet , assuming no other fluorine atoms are present in the molecule.
The true power of ¹⁹F NMR lies in its wide chemical shift dispersion. The exact chemical shift of the CF₃ singlet is highly dependent on its position on the isoquinoline ring and the nature of other substituents.[3][11] Electron-withdrawing groups on the ring tend to deshield the fluorine nuclei, causing a downfield shift (less negative ppm value), while electron-donating groups cause an upfield shift (more negative ppm value).
For CF₃ groups attached to an aromatic system like isoquinoline, the chemical shift typically falls within the range of -60 to -80 ppm relative to the standard reference, CFCl₃.[12] This sensitivity allows for the differentiation of isomers and provides a rapid method for monitoring reactions.
Table 2: Typical ¹⁹F NMR Chemical Shift Ranges
| Compound Type | Typical Chemical Shift Range (ppm) (Relative to CFCl₃) |
| Ar-CF₃ | -60 to -80 |
| F-C=O | -70 to -20 |
| -CF₂- | +80 to +140 |
Data compiled from multiple sources.[12]
Part 3: A Synergistic Approach - Comparative Analysis
While ¹³C and ¹⁹F NMR are powerful individually, their combined use provides a self-validating system for unambiguous structure elucidation.
| Feature | ¹³C NMR | ¹⁹F NMR |
| Primary Information | Carbon skeleton connectivity | Electronic environment of the CF₃ group |
| Key Observable | C-F coupling constants (JCF) | ¹⁹F Chemical Shift (δF) |
| Strengths | Directly maps CF₃ position via J-coupling | Highly sensitive to isomeric and electronic differences |
| Limitations | Lower sensitivity, longer acquisition times | Indirect information about the carbon skeleton |
The Workflow:
-
Acquire ¹⁹F Spectrum: A quick ¹⁹F NMR experiment confirms the presence of the CF₃ group (a singlet) and provides its chemical shift, offering initial clues about its electronic environment.
-
Acquire ¹³C Spectrum: A standard proton-decoupled ¹³C NMR experiment is run.
-
Identify the Quartets: Locate the characteristic quartets arising from C-F coupling. The large ¹J(C-F) coupling (~270 Hz) immediately identifies the carbon of the CF₃ group itself, while the smaller ²J(CCF) coupling (~35 Hz) pinpoints the carbon of the isoquinoline ring to which the CF₃ group is attached.
-
Cross-Verification: The position determined from the ¹³C NMR couplings is correlated with the chemical shift observed in the ¹⁹F NMR spectrum. This synergy provides a robust and confident structural assignment.
For even more complex structures, two-dimensional (2D) NMR techniques like ¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation) can be employed to directly correlate the fluorine atoms with carbons two and three bonds away, providing unambiguous long-range connectivity data.[13][14]
Experimental Protocols & Workflows
Protocol 1: Standard 1D ¹⁹F NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the trifluoromethyl isoquinoline sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]
-
Instrument Setup:
-
Load the sample into the spectrometer.
-
Lock and shim the instrument on the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel on the probe.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgfhigqn on Bruker systems).[15]
-
Spectral Width: Set a wide spectral width to encompass the expected chemical shift range (e.g., -50 to -90 ppm).
-
Number of Scans: Typically 16-64 scans are sufficient due to the high sensitivity of ¹⁹F.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.[2]
-
-
Processing and Referencing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum. While an external standard like CFCl₃ can be used, an indirect referencing method based on the internal TMS signal (for ¹H) is often more convenient and recommended by IUPAC.[16]
-
Protocol 2: Standard 1D ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹⁹F NMR.
-
Instrument Setup:
-
Ensure the instrument is locked and shimmed.
-
Tune and match the ¹³C channel on the probe.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Set a standard carbon spectral width (e.g., 0 to 200 ppm).
-
Number of Scans: Typically 256 to 1024 scans are required, depending on sample concentration.
-
Relaxation Delay (d1): Use a delay of 2-5 seconds. A longer delay may be necessary for the full observation of quaternary carbons, including the one attached to the CF₃ group.
-
-
Processing and Referencing:
-
Process the FID similarly to the ¹⁹F spectrum.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or internal TMS at 0.00 ppm.
-
Visualization of the Analytical Workflow
Visualization of Key J-Coupling Interactions
// Define nodes for the isoquinoline core N [label="N", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C1", pos="1,1!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C3", pos="-1,1!", fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="C4", pos="-1.7,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; C4a [label="", pos="-1, -0.7!", shape=point, width=0]; C5 [label="C5", pos="-1.7,-1.4!", fillcolor="#F1F3F4", fontcolor="#202124"]; C6 [label="C6", pos="-1,-2.1!", fillcolor="#F1F3F4", fontcolor="#202124"]; C7 [label="C7", pos="0,-2.1!", fillcolor="#F1F3F4", fontcolor="#202124"]; C8 [label="C8", pos="0.7,-1.4!", fillcolor="#F1F3F4", fontcolor="#202124"]; C8a [label="", pos="0, -0.7!", shape=point, width=0];
// Define CF3 group CF3_C [label="C", pos="2,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F1 [label="F", pos="2.7,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2 [label="F", pos="2.7,0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F3 [label="F", pos="2.4,1.8!", fillcolor="#34A853", fontcolor="#FFFFFF", style=invisible]; // Dummy for label positioning
// Draw bonds for the isoquinoline core edge [color="#5F6368", style=solid, penwidth=1.5]; N -- C1; N -- C8a; C1 -- C8a; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C4a -- N; C4a -- C8a;
// Draw bond to CF3 group C1 -- CF3_C; CF3_C -- F1; CF3_C -- F2;
// Draw coupling interactions with labels
edge [style=dashed, color="#EA4335", penwidth=2, constraint=false];
C1 -- F2 [label=" ¹J(CF)\n270 Hz", fontcolor="#EA4335"];
edge [color="#4285F4", penwidth=2];
N -- F2 [label=" ²J(CNF)\n35-40 Hz", fontcolor="#4285F4"];
edge [color="#FBBC05", penwidth=2];
C8a -- F2 [label=" ³J(CCCF)\n~3-5 Hz", fontcolor="#FBBC05"];
}
}
Caption: Key C-F J-couplings in a 1-(trifluoromethyl)isoquinoline.
Conclusion
The synergistic application of ¹³C and ¹⁹F NMR spectroscopy provides a robust and definitive method for the structural elucidation of trifluoromethyl isoquinolines. ¹⁹F NMR offers a rapid and highly sensitive probe of the electronic environment, while ¹³C NMR delivers unambiguous proof of connectivity through the analysis of characteristic C-F coupling constants. By following the integrated workflow and protocols outlined in this guide, researchers can confidently characterize these medicinally important molecules, accelerating the pace of drug discovery and development.
References
- Vertex AI Search. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved February 15, 2026.
-
PubMed. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Retrieved February 15, 2026, from [Link]
- GGC-SST-Chemistry. (n.d.). Standard Operating Procedure F-NMR. Retrieved February 15, 2026.
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved February 15, 2026, from [Link]
-
UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- BenchChem. (2025). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved February 15, 2026.
-
National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved February 15, 2026, from [Link]
- ResearchGate. (n.d.). 2D-NMR studies of a model for Krytox (R) fluoropolymers. Retrieved February 15, 2026.
- BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy using Perfluorocyclohexane as a Solvent. Retrieved February 15, 2026.
-
National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved February 15, 2026, from [Link]
- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved February 15, 2026.
-
University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved February 15, 2026, from [Link]
-
UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). F19 detection. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: Structural Elucidation of 3-Fluoroethcathinone (3-FEC) using NMR Spectroscopy. Retrieved February 15, 2026.
-
National Center for Biotechnology Information. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved February 15, 2026, from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 2-trifluoromethyl-pyrazolo[5,1-a]isoquinolines via silver triflate-catalyzed or electrophile-mediated one-pot tandem reaction. Retrieved February 15, 2026, from [Link]
-
Shippensburg University. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. The Journal of Undergraduate Chemistry Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. biophysics.org [biophysics.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. jeolusa.com [jeolusa.com]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. westmont.edu [westmont.edu]
- 11. dovepress.com [dovepress.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 15. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. F19 detection [nmr.chem.ucsb.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
